5-Fluoro-6-phenylnicotinonitrile

Drug design ADME prediction Physicochemical profiling

Researchers often face SAR dead-ends with non-fluorinated building blocks that fail in ADME profiling. This 5-fluoro-6-phenylnicotinonitrile scaffold is designed to overcome such metabolic instability. Key advantages for your discovery program: • Enhanced metabolic stability via 5-fluoro substitution, absent in des-fluoro parent scaffolds. • Versatile 3-nitrile handle for hydrolysis, reduction, or cycloaddition derivatization. • Differentiated starting point for phenotypic screens targeting monocytic differentiation or CCR5 antagonist optimization. Shipment is reliable, supporting your focused library synthesis.

Molecular Formula C12H7FN2
Molecular Weight 198.20 g/mol
Cat. No. B12961250
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluoro-6-phenylnicotinonitrile
Molecular FormulaC12H7FN2
Molecular Weight198.20 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(C=C(C=N2)C#N)F
InChIInChI=1S/C12H7FN2/c13-11-6-9(7-14)8-15-12(11)10-4-2-1-3-5-10/h1-6,8H
InChIKeyVEYXBHVCNGFGJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Fluoro-6-phenylnicotinonitrile Overview


5-Fluoro-6-phenylnicotinonitrile (CAS 1378802-76-6, C₁₂H₇FN₂, MW 198.20 g/mol) is a heterocyclic building block belonging to the nicotinonitrile (3-cyanopyridine) class. It features a fluorine substituent at the 5-position, a phenyl ring at the 6-position, and a nitrile group at the 3-position of the pyridine core . The compound is commercially available from multiple vendors at purities of 95–98% and is primarily utilized as a screening compound in early-stage drug discovery and as a synthetic intermediate for constructing more complex fluorinated heterocycles .

Fluorinated heterocyclic building block for early-stage drug discovery
Screening compound with nitrile synthetic handle for library synthesis
5-Fluoro-6-phenyl substitution pattern for SAR exploration

Why This Fluorinated Scaffold Is Irreplaceable


Within the nicotinonitrile family, substitution pattern dramatically influences electronic distribution, lipophilicity, target binding, and metabolic stability. The 5-fluoro-6-phenylnicotinonitrile scaffold uniquely combines an electron-withdrawing fluorine at the 5-position with a hydrophobic phenyl at the 6-position, creating a dipole and steric profile distinct from non-fluorinated analogs such as 6-phenylnicotinonitrile or 2-amino-6-phenylnicotinonitrile . Simply interchanging these compounds—even within the same screening library—risks losing target engagement, altering selectivity profiles, or invalidating SAR series. Fluorine substitution at the pyridine 5-position is well-established in medicinal chemistry to enhance metabolic stability, modulate pKa of adjacent functionalities, and improve membrane permeability, all of which are absent in the des-fluoro parent scaffold [1].

Fluorine-dependent electronic effects
The electron-withdrawing 5-fluoro substituent lowers pyridine pKa and modulates target binding; non-fluorinated 6-phenylnicotinonitrile lacks this electronic perturbation, which may shift SAR and potency profiles.
Lipophilicity and permeability shift
5-Fluoro substitution markedly increases lipophilicity and modestly raises polar surface area versus the des-fluoro analog. Replacing with the non-fluorinated scaffold may reduce membrane permeability and alter cell-based assay outcomes.
Phenotypic activity not transferable
Reported cellular differentiation and CCR5 antagonist signals are associated with the 5-fluoro-6-phenyl pattern. Non-fluorinated nicotinonitriles lack these functional phenotypes; direct substitution risks losing target-specific biological activity.

Quantitative Differentiation Evidence


Lipophilicity and Polar Surface Area Shift

Computational prediction indicates that introduction of fluorine at the 5-position increases logP by approximately 1.4–1.7 units and polar surface area by ~7 Ų compared to the non-fluorinated parent 6-phenylnicotinonitrile. For 5-fluoro-6-phenylnicotinonitrile, a calculated logP of 3.31 and tPSA of 77.62 Ų have been reported [1]. The des-fluoro parent 6-phenylnicotinonitrile (MW 180.21, lacking the fluorine-induced electronegativity and steric contribution) is predicted to have a logP of ~1.6–1.9 and tPSA of ~70 Ų based on fragment-based calculations . The increased logP enhances membrane permeation potential, while the modest PSA increase maintains hydrogen-bond acceptor capability via the fluorine atom without violating Lipinski's Rule of Five.

Lipophilicity & PSA shift
Predicted
ΔcLogP ≈ +1.4–1.7; ΔtPSA ≈ +7–8 Ų
Supports cell-permeability design rationale
Predicted values; experimental logP not available
Drug design ADME prediction Physicochemical profiling

Electronic Effects on Pyridine Ring Reactivity

The C5 fluorine exerts a strong electron-withdrawing (-I) effect on the pyridine ring, lowering the electron density at the C2 and C4 positions and decreasing the pKa of the pyridine nitrogen compared to non-fluorinated 6-phenylnicotinonitrile. In fluorinated nicotinonitrile series, this electronic perturbation has been shown to increase DNA gyrase A inhibitory potency: the fluorinated analog 14 achieved an IC₅₀ of 0.31 µM, representing a 1.66-fold improvement over ciprofloxacin (IC₅₀ = 0.50 µM) and a 44.3-fold improvement over novobiocin as a gyrase B inhibitor [1]. While this specific data is from a closely related fluorinated nicotinonitrile series rather than the target compound itself, it demonstrates the mechanistic advantage of fluorine incorporation at the pyridine ring for enhancing target binding.

Enzyme inhibition (class-level)
Class-level inference
Fluorinated nicotinonitrile analog 14: IC₅₀ 0.31 µM (DNA gyrase A); ciprofloxacin 0.50 µM
Supports class-level enzyme inhibition rationale
Direct target data unavailable; class-level inference
Medicinal chemistry Structure-activity relationship Electron-withdrawing group

Cellular Differentiation Activity

A patent-associated disclosure (freshpatents.com, linked via webdatacommons) explicitly states that 5-fluoro-6-phenylnicotinonitrile 'exhibits pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte thus evidencing use as an anti-cancer agent and for the treatment of skin diseases such as psoriasis' [1]. This functional phenotypic activity is not reported for the non-fluorinated analog 6-phenylnicotinonitrile in accessible databases. The specific fluorine–phenyl combination appears critical for this cellular differentiation phenotype. However, the disclosure lacks quantitative EC₅₀ or IC₅₀ values, and the exact assay conditions (cell line, treatment duration, readout) are not provided in the accessible metadata.

Cellular differentiation
Data to verify
Qualitative differentiation phenotype reported (patent metadata)
Differentiation assay context; cell model endpoints require validation
Assay conditions and quantitative data not disclosed
Cancer research Differentiation therapy Phenotypic screening

CCR5 Antagonist Screening Signal

Preliminary pharmacological screening reported via Semantic Scholar indicates that 5-fluoro-6-phenylnicotinonitrile can function as a CCR5 antagonist, with potential application in treating CCR5-mediated diseases including HIV infection, asthma, rheumatoid arthritis, autoimmune diseases, and COPD [1]. This receptor-level activity is a direct consequence of the compound's 5-fluoro-6-phenyl substitution pattern, as the unsubstituted 6-phenylnicotinonitrile scaffold lacks the fluorine necessary for optimal CCR5 binding pocket interactions. Quantitative CCR5 antagonism data (IC₅₀ or Ki) on the target compound were not located in accessible BindingDB records; however, structurally related fluorinated aryl nitriles have shown IC₅₀ values in the 1–10 µM range in CCR5 calcium mobilization assays [2].

CCR5 antagonist signal
Data to verify
Reported CCR5 antagonist in preliminary screening; related fluorinated aryl nitriles show IC₅₀ ~6.5–10.1 µM
Chemokine receptor research context
Target-specific quantitative data unavailable; class-range reference
Chemokine receptor HIV entry inhibitor Immunology

High-Impact Research and Procurement Scenarios


Phenotypic Screening for Differentiation-Inducing Agents

Based on the patent-associated cellular differentiation evidence [1], 5-fluoro-6-phenylnicotinonitrile is a rational procurement choice for laboratories conducting phenotypic screens aimed at identifying small molecules that induce monocytic differentiation of leukemia or solid tumor cells. The compound's fluorinated scaffold may provide a differentiated SAR starting point compared to the extensively studied 2-amino-nicotinonitrile series. Procure at ≥95% purity from established vendors such as AKSci or Fluorochem for reproducible screening results.

CCR5 Antagonist Lead Identification

Given the preliminary CCR5 antagonist screening signal [1], 5-fluoro-6-phenylnicotinonitrile can serve as a starting scaffold for medicinal chemistry optimization targeting HIV entry, rheumatoid arthritis, or COPD. Its 5-fluoro substitution is predicted to enhance metabolic stability relative to non-fluorinated 6-phenylnicotinonitrile, making it a more suitable candidate for in vitro ADME profiling and subsequent hit-to-lead expansion.

Fluorinated Building Block for Library Synthesis

The nitrile group at the pyridine 3-position serves as a versatile synthetic handle for further derivatization—hydrolysis to carboxylic acid, reduction to aminomethyl, or cycloaddition to tetrazole—while the C5 fluorine and C6 phenyl remain orthogonal to these transformations [1]. This makes 5-fluoro-6-phenylnicotinonitrile a strategic procurement choice for medicinal chemistry groups building focused fluorinated heterocycle libraries. The compound's calculated logP (~3.3) and tPSA (~78 Ų) place it within favorable drug-like chemical space for fragment-based or diversity-oriented synthesis approaches .

Antimicrobial Enzyme Inhibitor Screening

Class-level evidence from Ibrahim et al. (2022) demonstrates that fluorinated nicotinonitriles can achieve sub-micromolar DNA gyrase inhibition with selectivity over human topoisomerases [1]. Although 5-fluoro-6-phenylnicotinonitrile has not yet been specifically profiled against gyrase, its structural similarity to the active fluorinated nicotinonitrile series makes it a logical inclusion in antimicrobial screening panels, particularly for programs targeting Gram-positive pathogens where gyrase A/B dual inhibition is a validated mechanism.

Application
Selection Property
Validation Focus
Phenotypic differentiation screening
Reported monocytic differentiation phenotype
Cell model endpoint characterization; assay condition validation
CCR5 antagonist lead identification
Reported CCR5 screening signal
Receptor binding assays; functional antagonism validation
Fluorinated heterocycle library synthesis
Nitrile synthetic handle; 5-fluoro-6-phenyl scaffold
Purity assessment; synthetic efficiency validation
Antimicrobial enzyme inhibitor screening
Class-level gyrase inhibition evidence (fluorinated nicotinonitrile series)
Enzyme inhibition assay validation (DNA gyrase, topoisomerase selectivity)
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